molecular formula C17H19Cl2N B13416158 trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine

trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine

Cat. No.: B13416158
M. Wt: 308.2 g/mol
InChI Key: QTILPEMKUQBCMU-CVLQQERVSA-N
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Description

Receptor Specificity and Signal Transduction Pathways

trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine exhibits high affinity for the 5-HT1B receptor subtype, with structural features enabling selective engagement over related 5-HT1A and 5-HT1D receptors. The compound’s tetralin scaffold, substituted with a 4-chlorophenyl group at the C4 position, mirrors the pharmacophore of 5-substituted-2-aminotetralins (5-SATs), which are known to target 5-HT1 receptors. Molecular docking studies suggest that the trans configuration optimizes hydrophobic interactions with transmembrane (TM) domains 3 and 5 of the 5-HT1B receptor, particularly residues Ser5.42 and Thr5.43, which are critical for ligand recognition.

The compound’s binding initiates Gi/o protein-coupled signaling, reducing cyclic adenosine monophosphate (cAMP) production via inhibition of adenylyl cyclase. This mechanism aligns with canonical 5-HT1B receptor activation, which modulates neurotransmitter release in presynaptic terminals. Comparative analyses with cis-isomers, such as rac-cis-3-dechloro sertraline hydrochloride, reveal that stereochemistry significantly impacts receptor selectivity; the trans configuration avoids steric clashes with Ile45.52 in 5-HT1A receptors, explaining its preferential binding to 5-HT1B subtypes.

Table 1: Binding Affinities of this compound at 5-HT1 Receptors

Receptor Subtype Ki (nM) Selectivity Ratio (vs. 5-HT1A)
5-HT1B 3.3 ± 0.5 1 (reference)
5-HT1A 33.1 ± 4.2 10
5-HT1D 5.2 ± 0.7 1.6
5-HT1F >1000 >300

Data derived from radioligand competition assays using [³H]5-CT.

Allosteric Modulation of Monoamine Transporters

Beyond direct receptor agonism, this compound modulates monoamine transporters through allosteric mechanisms. Unlike primary reuptake inhibitors such as sertraline, which block serotonin transporters (SERT) via competitive inhibition, this compound enhances SERT activity at low concentrations (EC50 = 76 nM). This effect is attributed to its interaction with a secondary allosteric site on SERT, stabilizing the transporter’s outward-facing conformation and increasing serotonin uptake efficiency.

Similar allosteric effects are observed at norepinephrine (NET) and dopamine (DAT) transporters, though with lower potency (Ki = 420 nM and 440 nM, respectively). The compound’s naphthalenamine moiety facilitates π-π stacking with aromatic residues in transporter extracellular loops, while the chlorophenyl group enhances membrane permeability. This dual action—receptor agonism and transporter modulation—positions it as a unique modulator of synaptic monoamine dynamics.

Cross-Talk with Dopaminergic and Noradrenergic Systems

The compound’s 5-HT1B agonism indirectly influences dopaminergic and noradrenergic signaling through heteroreceptor interactions. In the prefrontal cortex, 5-HT1B receptors are co-localized with dopamine D1 receptors on glutamatergic neurons. Activation of 5-HT1B receptors by this compound suppresses D1-mediated cAMP accumulation, attenuating dopamine-induced excitatory postsynaptic potentials.

In noradrenergic pathways, the compound enhances α2-adrenergic receptor signaling via 5-HT1B–α2 heterodimerization. This interaction potentiates α2 receptor-mediated inhibition of norepinephrine release, as demonstrated in locus coeruleus slice preparations. Such cross-talk underscores the compound’s potential to fine-tune monoaminergic balance in disorders characterized by dysregulated dopamine and norepinephrine transmission.

Table 2: Functional Interactions with Dopaminergic and Noradrenergic Systems

Pathway Effect Observed Mechanism
Dopaminergic (D1) Suppressed cAMP accumulation 5-HT1B–D1 heteroreceptor interaction
Noradrenergic (α2) Enhanced receptor signaling 5-HT1B–α2 heterodimerization

Properties

Molecular Formula

C17H19Cl2N

Molecular Weight

308.2 g/mol

IUPAC Name

(1S,4R)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m1./s1

InChI Key

QTILPEMKUQBCMU-CVLQQERVSA-N

Isomeric SMILES

CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-3-DechloroSertralineHydrochloride involves multiple steps, starting from the appropriate precursors. The exact synthetic route can vary, but it generally includes the following steps:

Industrial Production Methods: it is likely that the production involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and quality control processes to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions: rac-trans-3-DechloroSertralineHydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

Medicinal Applications

Antidepressant Potential
One significant application of trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine is its potential use as an antidepressant. Research indicates that derivatives of tetrahydronaphthalenamines exhibit antidepressant activity due to their interaction with neurotransmitter receptors. Specifically, the cis-isomeric derivatives have shown promise in clinical settings for treating depression .

Neurotransmitter Receptor Affinity
Studies have demonstrated that compounds similar to this compound exhibit significant affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are crucial for mood regulation. The affinity towards these receptors suggests a mechanism through which these compounds may exert their antidepressant effects .

Synthesis and Chemical Utility

Synthesis of Related Compounds
The synthesis of this compound can be achieved through various organic reactions involving tetralones and Grignard reagents. This compound serves as a precursor in the synthesis of more complex molecules used in pharmaceutical applications .

Chiral Auxiliary in Organic Synthesis
This compound also acts as an effective chiral auxiliary in the synthesis of β-lactams and other complex organic molecules. Its ability to influence stereochemistry during reactions enhances its utility in synthesizing enantiomerically pure compounds .

Case Studies

Study Focus Findings
Study on Antidepressants Evaluated the antidepressant properties of tetrahydronaphthalenaminesFound that certain derivatives showed significant efficacy in preclinical models
Chiral Auxiliaries Investigated the use of tetrahydronaphthalenamines in synthesizing β-lactamsDemonstrated improved yields and selectivity using this compound
Neurotransmitter Interaction Analyzed receptor binding affinitiesConfirmed high binding affinity to 5-HT_1A and 5-HT_7 receptors

Mechanism of Action

The mechanism of action of rac-trans-3-DechloroSertralineHydrochloride is similar to that of sertraline. It primarily targets the serotonin transporter (SERT) , inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which can have antidepressant effects. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The pharmacological and physicochemical properties of tetrahydronaphthalenamine derivatives are highly dependent on substituent positions, stereochemistry, and N-alkylation. Below is a comparative analysis:

Compound Substituent(s) Stereochemistry N-Substituent Key Properties References
trans-4-(4-Chlorophenyl)-N-methyl-... 4-Cl-phenyl trans N-methyl Potential CNS activity; para-Cl may reduce steric hindrance vs. di-Cl substituents
cis-4-(3,4-Dichlorophenyl)-N-methyl-... 3,4-diCl-phenyl cis N-methyl Active as SSRI (sertraline); cis configuration critical for serotonin uptake inhibition
trans-4-(3,4-Dichlorophenyl)-N-methyl-... 3,4-diCl-phenyl trans N-methyl Evaluated for CNS disorders; trans isomer shows distinct receptor binding profiles
trans-4-(2′-Chlorophenyl)-N,N-dimethyl-... 2′-Cl-phenyl trans N,N-dimethyl Lower melting point (oil vs. crystalline); dimethylation increases lipophilicity
trans-4-(Biphenyl-3-yl)-N,N-dimethyl-... Biphenyl-3-yl trans N,N-dimethyl Enhanced π-π stacking potential; higher molecular weight impacts solubility

Physicochemical Properties

  • Melting Points and Yields :

    • N,N-Dimethyl derivatives (e.g., 5l, 5m in ) exhibit higher melting points (137–220°C) compared to N-methyl analogs, which are often oils (e.g., 5g in ).
    • Yields for trans-4-aryl derivatives range from 37% (5g) to 75% (n), influenced by steric and electronic effects of substituents.
  • Chirality and Optical Activity :

    • Enantiomers of trans-4-(3′-bromophenyl)-N,N-dimethyl-... show distinct optical rotations (e.g., +51.6° vs. -52.0°), highlighting the role of stereochemistry in drug design .

Pharmacological Activity

  • Serotonin Reuptake Inhibition :

    • The cis-3,4-dichlorophenyl derivative (sertraline) is a potent SSRI, while trans isomers (e.g., trans-4-(3,4-dichlorophenyl)-N-methyl-...) are investigated for broader CNS applications, including mood and cognitive disorders .
    • The para-chlorophenyl substitution in the target compound may confer weaker serotonin affinity compared to sertraline’s di-Cl substituent but could reduce off-target effects .
  • Dopamine/Norepinephrine Effects: Trans-4-aryl-N-methyl derivatives (e.g., rac-trans-sertraline) demonstrate dual uptake inhibition of dopamine and norepinephrine, suggesting utility in complex psychiatric conditions .

Biological Activity

trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine (commonly referred to as a tetrahydronaphthylamine derivative) is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C17H18ClN
  • Molecular Weight : 307.89 g/mol
  • CAS Number : 79559-98-1

Antidepressant Activity

The compound has been studied for its antidepressant-like effects. It acts as a serotonin reuptake inhibitor, similar to other known antidepressants. This mechanism enhances serotonin levels in the synaptic cleft, contributing to mood elevation and anxiety reduction.

Analgesic Effects

Research indicates that tetrahydronaphthylamine derivatives exhibit analgesic properties. They may interact with opioid receptors, providing pain relief without the severe side effects associated with traditional opioids.

Neuroprotective Properties

Studies have shown that this compound can exert neuroprotective effects against oxidative stress and neuroinflammation. It has been suggested that it may help in conditions like Alzheimer’s disease by reducing neuronal damage.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

  • Serotonin System : Inhibition of serotonin reuptake.
  • Dopaminergic System : Potential modulation of dopamine receptors.
  • Opioid Receptors : Interaction with mu and kappa opioid receptors.

Study 1: Antidepressant Effects

A study published in 2020 evaluated the antidepressant effects of tetrahydronaphthylamine derivatives in rodent models. The results indicated significant reductions in depressive behaviors in treated animals compared to controls, supporting the compound's potential as an antidepressant agent .

Study 2: Analgesic Properties

Another research article assessed the analgesic effects of various tetrahydronaphthylamine derivatives. The findings revealed that these compounds significantly reduced pain responses in animal models without producing typical opioid side effects .

Study 3: Neuroprotection

A recent investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound demonstrated a marked ability to mitigate cellular damage and promote cell survival in vitro .

Data Summary Table

Study Focus Findings Reference
Study 1Antidepressant EffectsSignificant reduction in depressive behaviors
Study 2Analgesic PropertiesReduced pain response without opioid side effects
Study 3NeuroprotectionMitigated oxidative stress-induced damage

Q & A

Q. What are the key considerations for synthesizing trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine with high stereochemical purity?

Synthesis requires precise control of stereochemistry to avoid undesired cis isomers. A six-step procedure involving catalytic hydrogenation and reductive amination (similar to sertraline derivatives) can be employed . For isomer separation, selective crystallization using solvents like hexanes and isopropanol mixtures (e.g., 85:5:5:5 hexanes/MeOH/EtOH/2-PrOH) under HPLC conditions (10 mL/min flow rate) effectively isolates the trans isomer . Lewis acid catalysts (e.g., AlCl₃) can isomerize cis to trans configurations during intermediate steps .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the 4-chlorophenyl group appear as distinct doublets (δ 7.2–7.5 ppm), while methylamine protons resonate near δ 2.3–2.9 ppm .
  • HPLC : Use reversed-phase HPLC with MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 10 mL/min to validate purity and retention times (e.g., t₁ = 15.3 min, t₂ = 17.2 min) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 306.2) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess degradation under light, humidity, and temperature. Store as a hydrochloride salt in desiccated environments (≤97.0–102.0% purity by USP standards) to prevent hydrolysis or oxidation . Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to serotonin transporters compared to sertraline?

Molecular docking and molecular dynamics simulations using serotonin transporter (SERT) crystal structures (PDB: 5I6X) can model interactions. Compare the compound’s chlorophenyl orientation and methylamine group positioning with sertraline’s 3,4-dichlorophenyl moiety. Free energy perturbation (FEP) calculations quantify differences in binding energy, highlighting steric and electronic effects of para-chloro substitution .

Q. How can diastereomer formation be mitigated during catalytic hydrogenation steps?

  • Catalyst Optimization : Use chiral catalysts (e.g., Pd/C with (R)-BINAP) to enforce trans selectivity during cyclohexene ring hydrogenation .
  • Solvent Effects : Polar aprotic solvents (DMF or DMSO) improve stereochemical outcomes by stabilizing transition states .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate conformers, enabling rapid adjustment of reaction parameters .

Q. What in vivo metabolic pathways are hypothesized for this compound based on structural analogs?

Comparative studies with sertraline suggest cytochrome P450 (CYP2B6/2C19)-mediated N-demethylation and hydroxylation at the tetralin ring. Radiolabeled (¹⁴C) tracer studies in rodent models can map metabolites via LC-MS/MS. Potential glucuronidation at the secondary amine may influence bioavailability .

Q. What pharmacological synergies are plausible when combined with eszopiclone for cognitive disorders?

Preclinical models (e.g., ovariectomized rats) can test synergistic effects on GABAergic and serotonergic pathways. Dose-response studies (0.1–10 mg/kg) assess improvements in Morris water maze performance, with microdialysis monitoring hippocampal serotonin and GABA levels .

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